

Quantum Chemical Calculations for Pyrazolo[3,4-b]pyridine: A Technical Guide

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Compound of Interest		
Compound Name:	Pyrazolo[3,4-B]pyrrolizine	
Cat. No.:	B15407605	Get Quote

Disclaimer: Initial literature searches for "**Pyrazolo[3,4-b]pyrrolizine**" yielded insufficient specific data for a comprehensive technical guide. Consequently, this document focuses on the closely related and well-documented analogue, Pyrazolo[3,4-b]pyridine. The methodologies and computational approaches described herein are largely transferable to the study of other pyrazolo-fused heterocyclic systems.

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of Pyrazolo[3,4-b]pyridine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring. This scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors and agents with anticancer, antimalarial, and antienteroviral properties. Quantum chemical calculations play a crucial role in understanding the structure-activity relationships (SAR) of these compounds, predicting their electronic properties, and guiding the design of new derivatives with enhanced therapeutic potential.

Computational Methodology

Density Functional Theory (DFT) is a widely used quantum chemical method for studying Pyrazolo[3,4-b]pyridine derivatives. The choice of functional and basis set is critical for



obtaining accurate results. A common and effective combination for these systems is the B3LYP functional with the 6-31G* basis set.[1]

Geometry Optimization

The first step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy conformation. This is typically performed in the gas phase or with the inclusion of a solvent model to simulate a more realistic environment.

Electronic Properties

Once the geometry is optimized, various electronic properties can be calculated. Key parameters include:

- Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.
 [2][3]
- Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution in a molecule, highlighting electrophilic and nucleophilic sites. This is valuable for predicting intermolecular interactions, such as drug-receptor binding.
- Mulliken Charges: These provide a quantitative measure of the partial atomic charges within the molecule, offering further insight into its reactivity.

Data Presentation

The following tables summarize representative quantitative data obtained from quantum chemical calculations on Pyrazolo[3,4-b]pyridine derivatives.



Compound	Method	Basis Set	HOMO (eV)	LUMO (eV)	HOMO- LUMO Gap (eV)
Substituted Pyrazolo[3,4-b]pyridine (2g)	DFT	-	-	-	0.17

Note: Specific HOMO and LUMO energy values for compound 2g were not provided in the source material, only the energy gap.[2][3]

Experimental Protocols

This section details a general experimental protocol for the synthesis of Pyrazolo[3,4-b]pyridine derivatives, which can then be subjected to quantum chemical analysis.

General Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines

This protocol is adapted from a method for synthesizing derivatives with affinity for β -amyloid plaques.[4]

Materials:

- α,β-unsaturated ketones
- 5-amino-1-phenyl-pyrazole
- Zirconium tetrachloride (ZrCl4)
- Dimethylformamide (DMF)
- Ethanol (EtOH)
- Chloroform (CHCl3)
- Water



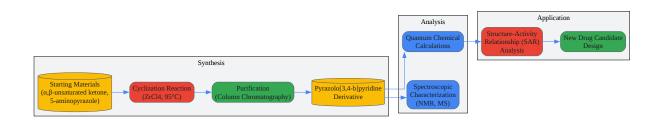
Procedure:

- Dissolve the α,β -unsaturated ketone (0.5 mmol) in DMF (0.5 mL).
- Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at room temperature (25 °C).
- · Degas the reaction mixture.
- Add ZrCl4 (0.15 mmol) to the mixture.
- Stir the reaction mixture vigorously at 95 °C for 16 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, concentrate the mixture in vacuo.
- Add CHCl3 and water to the residue and separate the two phases.
- Wash the aqueous phase twice with CHCl3.
- Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purify the crude product by flash column chromatography.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of Pyrazolo[3,4-b]pyridines.

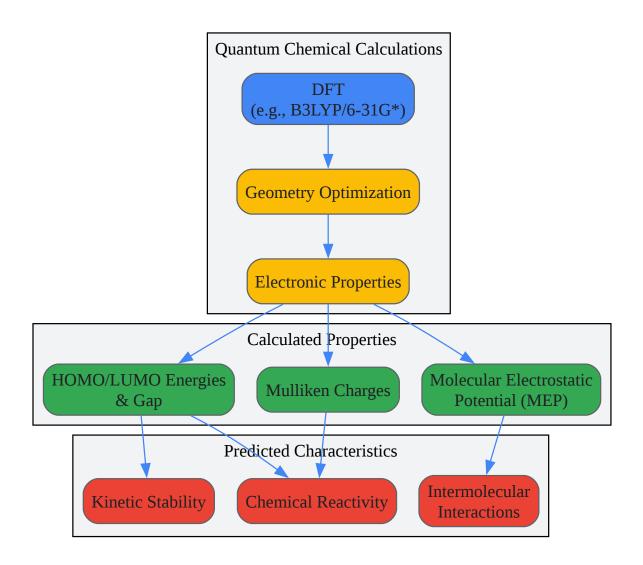




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Caption: Experimental and computational workflow for the study of Pyrazolo[3,4-b]pyridines.





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Caption: Logical relationships in the quantum chemical study of Pyrazolo[3,4-b]pyridines.

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